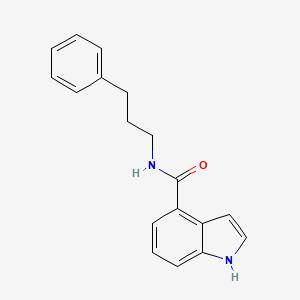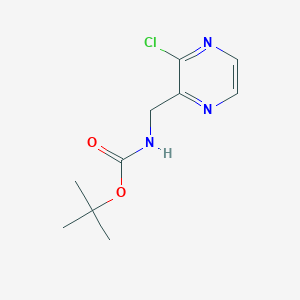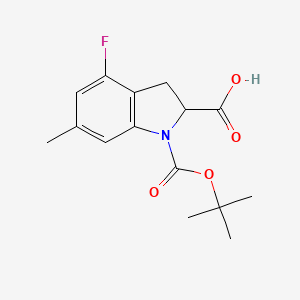
N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a chemical compound with potential therapeutic applications in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. In
Applications De Recherche Scientifique
Biological and Chemical Properties
Biological Effects of Acetamide Derivatives Acetamide and its derivatives, including N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide, have been studied for their biological effects. Kennedy (2001) provided a comprehensive review of the biological consequences of exposure to various acetamide derivatives, indicating their commercial importance and the diversity in biological responses to these chemicals. The review covers individual data for six chemicals, emphasizing the need to understand their biological responses due to their usage or proposed usage in various fields, including medical and environmental applications (Kennedy, 2001).
Environmental Exposure to Pesticides Babina et al. (2012) discussed the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children. This study is relevant as it demonstrates the importance of understanding the environmental exposure of chemical compounds, including various acetamide derivatives, and the implications for public health policy regarding the regulation and use of these chemicals (Babina, Dollard, Pilotto, & Edwards, 2012).
Synthetic and Pharmacological Applications
Utility in Heterocyclic Synthesis The compound's relevance in the field of heterocyclic synthesis was highlighted by Gouda et al. (2015), who provided a detailed survey of the preparation methods and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, a compound structurally related to N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide. This review underscores the importance of such compounds as intermediates for synthesizing various heterocyclic systems, which have numerous applications in medicinal chemistry and drug development (Gouda et al., 2015).
Synthesis and Pharmacological Activities of Derivatives The synthesis and pharmacological activities of derivatives of acetamide, such as piracetam and its derivatives, were reviewed by Dhama et al. (2021). This review emphasizes different biological activities associated with piracetam, a cyclic compound and derivative of acetamide, and its synthetic methodologies. Piracetam and its derivatives are known for their effects on learning, memory, and brain metabolism, indicating the broad pharmacological potential of acetamide derivatives (Dhama et al., 2021).
Pharmacokinetics and Pain Therapy Peltoniemi et al. (2016) reviewed the clinical pharmacokinetics and pharmacodynamics of ketamine, another derivative of acetamide, particularly in the context of anesthesia and pain therapy. This review provides insights into the metabolic pathways, clinical applications, and the potential of acetamide derivatives in developing analgesic and anesthetic agents (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).
Propriétés
IUPAC Name |
N-cyclopropyl-2-(4-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-19-10-2-3-16(19)12-20(15-8-9-15)17(21)11-13-4-6-14(18)7-5-13/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWULQSSCYBDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B2478736.png)



![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2478741.png)
![5,6-Dimethyl-3-[2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2478742.png)

![4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B2478744.png)
![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478747.png)


![1-(4-Methoxyphenyl)-3-[(2-naphthalen-1-yloxyacetyl)amino]thiourea](/img/structure/B2478752.png)
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2478754.png)
